1,2,2,5,5-Pentamethylpyrrolidine
Description
1,2,2,5,5-Pentamethylpyrrolidine (C₉H₁₉N) is a pyrrolidine derivative featuring five methyl substituents at the 1, 2, 2, 5, and 5 positions of the five-membered nitrogen-containing ring. This compound is a structural isomer of cyclooctylmethanamine, sharing the same molecular formula (C₉H₁₉N) but differing in ring structure and substituent arrangement . Key identifiers include:
- InChIKey: KGIFNEFQLJMDQJ-UHFFFAOYSA-N
- Monoisotopic mass: 141.15175 Da
Properties
CAS No. |
6496-56-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,2,2,5,5-pentamethylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-7-9(3,4)10(8)5/h6-7H2,1-5H3 |
InChI Key |
KGIFNEFQLJMDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,5,5-Pentamethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2,2,5,5-tetramethylpyrrolidine with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2,2,5,5-Pentamethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1,2,2,5,5-Pentamethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,2,5,5-pentamethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share structural or functional similarities with 1,2,2,5,5-pentamethylpyrrolidine:
Key Observations :
- Ring Size : Piperidine derivatives (e.g., 1,2,2,6,6-pentamethylpiperidine) exhibit distinct conformational flexibility due to their six-membered ring, contrasting with the rigid five-membered pyrrolidine structure .
- Substituent Effects: Increased methyl substitution (e.g., pentamethyl vs.
- Isomerism : Cyclooctylmethanamine shares the molecular formula C₉H₁₉N but lacks the heterocyclic nitrogen and methyl group arrangement of pyrrolidine derivatives .
Physicochemical Properties
- Polar Surface Area (PSA) : 1,2,2,5-Tetramethylpyrrolidine hydrochloride has a PSA of 3.24 Ų, indicating low polarity compared to unsubstituted pyrrolidine (PSA ~12 Ų for primary amines) .
- Solubility : Hydrochloride salts (e.g., 1,2,2,5-tetramethylpyrrolidine hydrochloride) are typically more water-soluble than free bases due to ionic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
